

Technical Guide: An Analysis of the Fluorescent Properties of Acid Red 266

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Compound of Interest

Compound Name: Acid red 266

Cat. No.: B15599896

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To Researchers, Scientists, and Drug Development Professionals: This document provides a technical overview of the fluorescent properties of **Acid Red 266**. The information presented herein is based on an analysis of the compound's chemical structure and a review of existing literature on azo dyes.

Executive Summary

Acid Red 266 is a monoazo dye widely used in the textile and paper industries for its vibrant color and dyeing capabilities.^{[1][2][3]} Despite its utility as a colorant, a thorough review of its photophysical properties reveals that **Acid Red 266** is not a fluorescent compound. Its chemical structure, specifically the presence of an azo bridge (-N=N-), promotes rapid non-radiative de-excitation pathways that effectively quench any potential fluorescence. This guide will detail the structural basis for this characteristic and outline the experimental protocols that would confirm the absence of fluorescence.

Chemical and Spectroscopic Properties

Acid Red 266, also known by its Colour Index name C.I. **Acid Red 266**, belongs to the azo class of dyes.^[1] These compounds are characterized by the presence of one or more azo groups, which are strong chromophores responsible for their intense color.

While specific quantitative data on the photophysical properties of **Acid Red 266** is scarce, which is typical for non-fluorescent dyes, its basic chemical and known spectroscopic data are summarized below.

Property	Value	Reference
Chemical Name	Sodium 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxynaphthalene-2-sulfonate	[4]
C.I. Name	Acid Red 266	[1]
CAS Number	57741-47-6	[1][2]
Molecular Formula	C ₁₇ H ₁₀ ClF ₃ N ₃ NaO ₄ S	[1]
Molecular Weight	467.78 g/mol	[1]
UV-Vis Absorption	A study on the aggregation of Acid Red 266 was conducted using UV/Vis spectroscopy, though a specific λ_{max} was not stated.[5]	

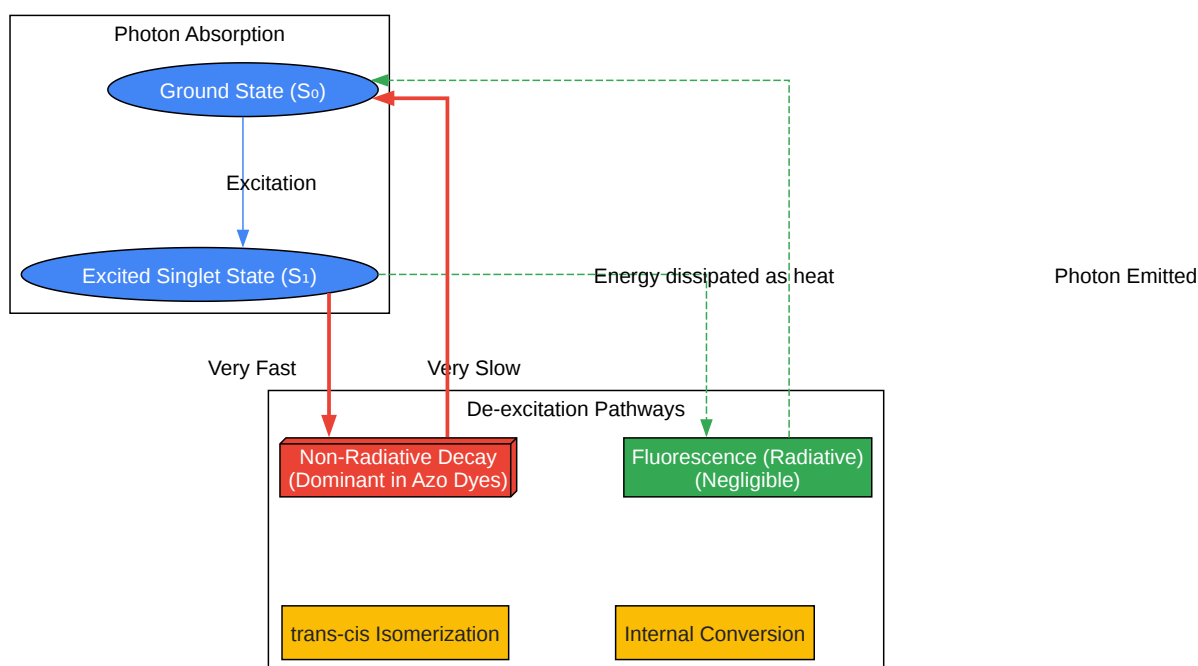
The Role of the Azo Group in Fluorescence Quenching

The absence of fluorescence in **Acid Red 266** is a direct consequence of its molecular structure. Azo compounds are generally known to be non-fluorescent or, at best, very weakly fluorescent.[6][7][8] This is due to several key factors:

- **Efficient Non-Radiative Decay:** Upon absorption of a photon and promotion to an excited singlet state (S_1), the azo group facilitates rapid de-excitation through non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state (T_1). These processes are much faster than the radiative process of fluorescence, effectively preventing the emission of light.
- **Photoisomerization:** The azo bridge can undergo reversible trans-cis photoisomerization upon irradiation.[6] This structural change provides a highly efficient pathway for the dissipation of absorbed energy as heat, rather than as emitted light.[6]

- Energy Dissipation: Molecules containing azo groups are often used as energy dissipators or "quenchers" in other systems, further highlighting their inherent inability to fluoresce.[6]

While a limited number of specially engineered azo dyes have been synthesized to exhibit fluorescence, this is an exception rather than the rule.[6][7][9] These fluorescent variants typically incorporate structural modifications, such as intramolecular N-B interactions, to restrict the non-radiative decay pathways.[7] **Acid Red 266** does not possess these specific structural modifications.



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Energy dissipation pathways for **Acid Red 266**.

Experimental Protocol: Confirmation of Non-Fluorescence

To experimentally verify the absence of fluorescence in **Acid Red 266**, standard spectrofluorometry would be employed.

Objective: To measure the emission spectrum of **Acid Red 266** upon excitation at its absorption maximum and determine its fluorescence quantum yield.

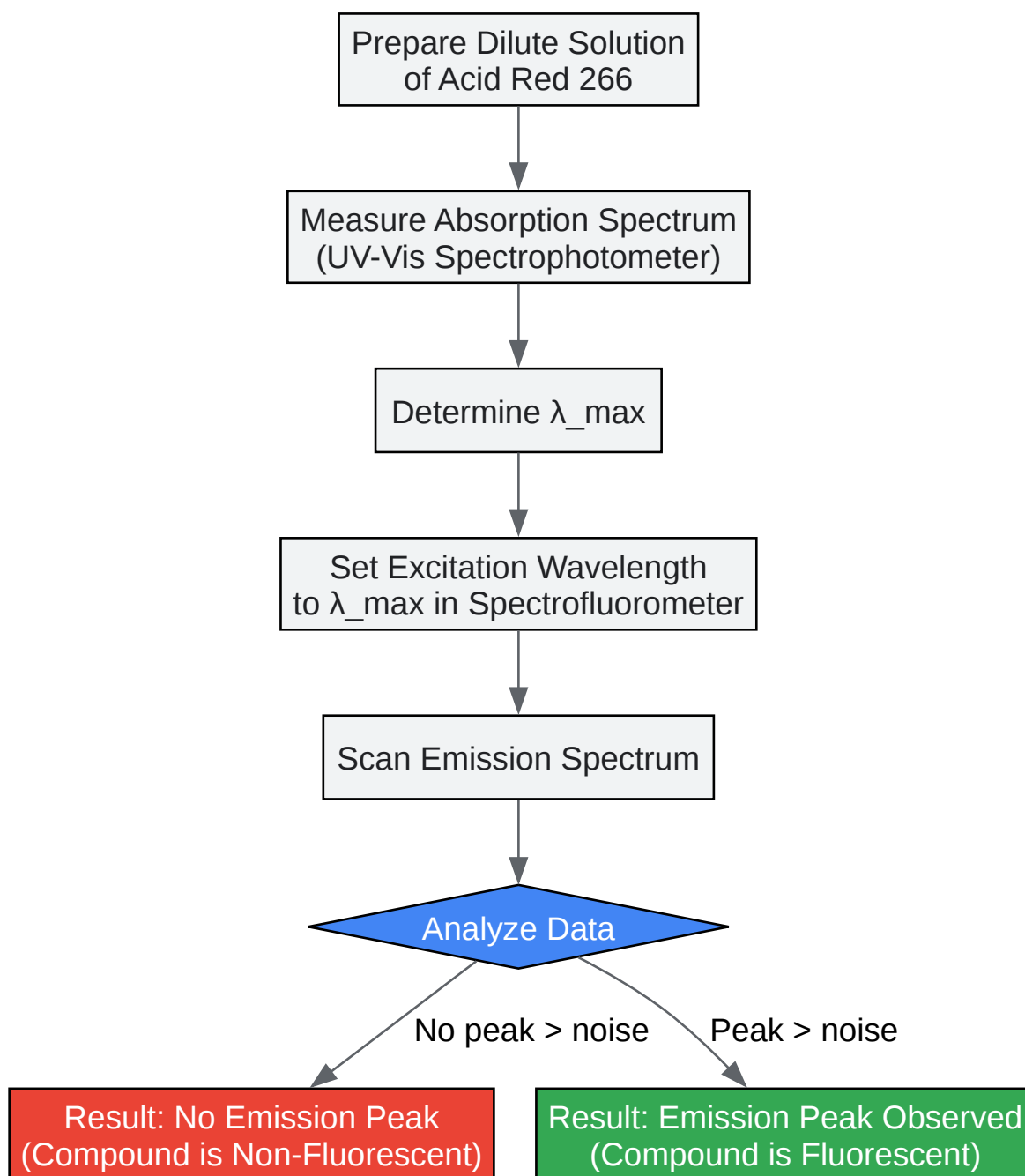
Materials:

- **Acid Red 266**
- High-purity solvent (e.g., deionized water or ethanol)
- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Reference fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Methodology:

- Determine Absorption Maximum (λ_{max}):
 - Prepare a dilute solution of **Acid Red 266** in the chosen solvent.
 - Using the UV-Vis spectrophotometer, measure the absorption spectrum from approximately 300 nm to 700 nm to identify the wavelength of maximum absorbance (λ_{max}).
- Acquire Emission Spectrum:

- Using the spectrofluorometer, set the excitation wavelength to the determined λ_{max} .
- Scan the emission spectrum across a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., $\lambda_{\text{max}} + 10 \text{ nm}$ to 800 nm).
- The absence of a distinct emission peak above the background noise would be the primary indicator of non-fluorescence.
- Workflow for Fluorescence Confirmation:



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Workflow for determining fluorescence.

Conclusion

Based on its chemical classification as an azo dye and the established photophysical principles governing such molecules, **Acid Red 266** is not fluorescent. The energy it absorbs is efficiently

dissipated through non-radiative pathways, primarily driven by the electronic properties and photoisomerization capability of the azo group. While the compound is an effective colorant, it is unsuitable for applications requiring fluorescence, such as fluorescence microscopy, flow cytometry, or as a fluorescent probe in drug development assays.

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